molecular formula C10H9N3O6S2 B15172960 N-(2,1,3-benzothiadiazol-4-ylsulfonyl)aspartic acid

N-(2,1,3-benzothiadiazol-4-ylsulfonyl)aspartic acid

Cat. No.: B15172960
M. Wt: 331.3 g/mol
InChI Key: REKIKUCFIGFNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)aspartic acid is a chemical compound designed for research applications, incorporating the benzothiadiazole heterocycle. This scaffold is of significant interest in medicinal chemistry, particularly in the development of novel anti-infective agents. Compounds featuring the benzothiadiazole core, especially when conjugated with amino acid derivatives, have demonstrated selective inhibitory activity against Mycobacterium tuberculosis (Mtb) in preliminary screenings . The structural motif suggests potential as a building block for agents targeting infectious diseases, and its mechanism of action may involve interaction with essential bacterial enzymes . This product is presented as a key intermediate for researchers exploring new antibacterial scaffolds to combat multidrug-resistant bacterial strains. It is supplied For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H9N3O6S2

Molecular Weight

331.3 g/mol

IUPAC Name

2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)butanedioic acid

InChI

InChI=1S/C10H9N3O6S2/c14-8(15)4-6(10(16)17)13-21(18,19)7-3-1-2-5-9(7)12-20-11-5/h1-3,6,13H,4H2,(H,14,15)(H,16,17)

InChI Key

REKIKUCFIGFNSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-ylsulfonyl)aspartic acid typically involves the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with aspartic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-ylsulfonyl)aspartic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzothiadiazole derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-ylsulfonyl)aspartic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes and organic solar cells.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-ylsulfonyl)aspartic acid involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety is known for its electron-withdrawing properties, which can influence the electronic properties of the compound. This can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding. The sulfonyl group can also participate in hydrogen bonding and other non-covalent interactions, further contributing to the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on sulfonamide-linked heterocycles or amino acid derivatives. Below is a detailed analysis:

Aspartic Acid Derivatives with Heterocyclic Substituents

N-(α-Diethoxyphosphorylcyclopropylcarbonyl)Aspartic Acid (3d)
  • Structure : Aspartic acid linked to a cyclopropylcarbonyl group with a diethoxyphosphoryl substituent .
  • Researchers hypothesize that ester groups at the phosphorus component may hinder bioactivity .
(2,1,3-Benzothiadiazol-4-ylsulfonyl)AminoAcetic Acid
  • Structure: Benzothiadiazole-sulfonyl group attached to phenylacetic acid (an aromatic amino acid analog) .
  • Status : Discontinued commercial product; reasons unspecified but may relate to synthesis challenges or stability issues .
  • Comparison : Replacing phenylacetic acid with aspartic acid increases hydrophilicity due to aspartic acid’s carboxylate groups, which could enhance aqueous solubility and alter pharmacokinetics.

Sulfonamide-Linked Heterocycles

4-Amino-N-(1,3-Thiazol-2-yl)Benzenesulfonamide
  • Structure : Thiazole ring (sulfur and nitrogen) linked to a sulfonamide-aniline group .
  • Applications : Antimicrobial agent (e.g., Sulfathiazole); marketed under proprietary names like Cibazol and Thiazamide .

Data Table: Key Comparative Features

Compound Name Core Structure Substituent Group Biological Activity Key Notes Reference
N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)aspartic acid Aspartic acid Benzothiadiazole-sulfonyl Not reported Hypothesized improved solubility -
N-(α-Diethoxyphosphorylcyclopropylcarbonyl)aspartic acid (3d) Aspartic acid Cyclopropylcarbonyl phosphoryl No cytotoxicity (cancer cell lines) Ester groups may limit activity [2]
(2,1,3-Benzothiadiazol-4-ylsulfonyl)AminoAcetic Acid Phenylacetic acid Benzothiadiazole-sulfonyl Not reported Discontinued product [3]
4-Amino-N-(1,3-Thiazol-2-yl)Benzenesulfonamide Benzenesulfonamide Thiazole Antimicrobial Marketed as Sulfathiazole [1]

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • The benzothiadiazole-sulfonyl group may enhance electronic interactions with biological targets compared to thiazole or phosphoryl substituents.
    • Aspartic acid’s carboxylates could improve solubility but may reduce membrane permeability compared to phenylacetic acid derivatives.
  • Biological Activity: No cytotoxicity was observed in phosphorylated aspartic acid analogs (e.g., 3d), suggesting that the benzothiadiazole-sulfonyl variant might require hydrolysis or alternative modifications for bioactivity .

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